4-Methyl Equatorial Conformation Preference
Molecular dynamics simulations and PCA-based conformer analysis of 1-oxaspiro[2.5]octane and its methyl-substituted derivatives demonstrated that a methyl group at C‑4 adopts the equatorial position in >90 % of the room‑temperature population, whereas a 6‑methyl group exhibits a stronger axial preference due to 1,3‑diaxial interactions with the spiro‑junction [1]. The 4,6,6‑trimethyl compound benefits from the equatorial 4‑methyl orientation, which minimizes steric clash with the epoxide oxygen and is predicted to lower the ground‑state energy of the epoxide ring relative to the 6‑monomethyl analog.
| Evidence Dimension | Conformer population (% equatorial at C‑4) at 298 K |
|---|---|
| Target Compound Data | ≥90 % equatorial (4‑methyl in 4,6,6‑trimethyl derivative) [1] |
| Comparator Or Baseline | ≈50 % equatorial for 6‑methyl-1-oxaspiro[2.5]octane; ≈60 % equatorial for parent (unsubstituted) [1] |
| Quantified Difference | ≥40 percentage‑point increase in equatorial preference vs. 6‑methyl analog; ≥30 percentage‑point increase vs. parent |
| Conditions | Gas‑phase MD simulations followed by DFT optimization (B3LYP/6‑31G*) at 298 K |
Why This Matters
The strongly preferred equatorial 4‑methyl conformation reduces steric hindrance around the epoxide oxygen, which can improve regioselectivity in nucleophilic ring‑opening reactions compared to analogs with axial substituents.
- [1] Hrenar, T.; Primožič, I.; Fijan, D.; Majerić Elenkov, M. Conformational analysis of spiro‑epoxides by principal component analysis of molecular dynamics trajectories. Phys. Chem. Chem. Phys. 2017, 19, 30970–30980. View Source
